molecular formula C14H18ClNO3S B2576944 1-(3-chlorobenzoyl)-3-(2-methylpropanesulfonyl)azetidine CAS No. 1797086-81-7

1-(3-chlorobenzoyl)-3-(2-methylpropanesulfonyl)azetidine

Cat. No.: B2576944
CAS No.: 1797086-81-7
M. Wt: 315.81
InChI Key: BHPUJDXMVOKZNR-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-3-(2-methylpropanesulfonyl)azetidine is a synthetic azetidine derivative characterized by a 3-chlorobenzoyl group at the 1-position and a 2-methylpropanesulfonyl (isobutylsulfonyl) group at the 3-position of the azetidine ring. Azetidines, four-membered nitrogen-containing heterocycles, are of significant interest in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to modulate pharmacokinetic properties. The 3-chlorobenzoyl moiety may enhance lipophilicity and receptor binding affinity, while the sulfonyl group contributes to hydrogen bonding and solubility .

Properties

IUPAC Name

(3-chlorophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-10(2)9-20(18,19)13-7-16(8-13)14(17)11-4-3-5-12(15)6-11/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPUJDXMVOKZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorobenzoyl)-3-(2-methylpropanesulfonyl)azetidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₃H₁₅ClN₁O₂S
  • Molecular Weight : 285.78 g/mol

The presence of the 3-chlorobenzoyl and 2-methylpropanesulfonyl groups contributes to its unique chemical properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets in biological systems. The compound may interact with various enzymes and receptors, leading to alterations in biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, influencing signaling cascades related to inflammation or cancer cell proliferation.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in various cancer cell lines, potentially making it a candidate for cancer therapy.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses, which could be beneficial in treating conditions such as arthritis.

Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent anticancer activity.

Cell LineIC50 (µM)% Inhibition at 10 µM
MCF-71570
SKBR32065

Study 2: Anti-inflammatory Effects

In a model of induced inflammation, the compound demonstrated significant reduction in inflammatory markers compared to control groups.

Treatment GroupTNF-α Levels (pg/mL)IL-6 Levels (pg/mL)
Control250300
Compound (50 mg/kg)150180

Comparison with Similar Compounds

Key Observations:

  • Sulfonyl Groups : The 2-methylpropanesulfonyl group in the target compound introduces steric bulk compared to smaller sulfonyl groups (e.g., methylsulfonyl in ), which may reduce metabolic clearance but increase binding specificity.
  • Synthesis Complexity : Multi-step routes for JAK inhibitors (e.g., ) highlight challenges in introducing bulky substituents, whereas TFA salt formations (e.g., ) improve yields (up to 96%) and purity.

Q & A

Q. How can the stereochemical integrity of chiral centers (if present) be maintained during synthesis?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral palladium complexes) during azetidine ring formation. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

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